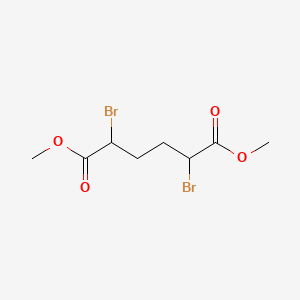

Dimethyl 2,5-dibromohexanedioate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 2,5-dibromohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVICCJCVLLCDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(C(=O)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968220 | |

| Record name | Dimethyl 2,5-dibromohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-72-4, 53490-47-4 | |

| Record name | Dimethyl 2,2'-dibromoadipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 868-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC120723 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 2,5-dibromohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2,5-dibromoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dimethyl 2,5-dibromohexanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,5-dibromohexanedioate is a halogenated organic compound with the CAS Number 868-72-4 .[1][2] A stereoisomer, Dimethyl (2R,5S)-2,5-dibromohexanedioate, is identified by CAS Number 53490-47-4 . This bifunctional molecule serves as a valuable intermediate in various fields of chemical synthesis, from the development of novel pharmaceutical agents to the engineering of advanced polymers. Its strategic placement of bromine atoms at the α-positions to the ester functionalities imparts a high degree of reactivity, making it a versatile building block for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound, covering its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery and polymer science, and essential safety and handling procedures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. The presence of two bromine atoms significantly influences its molecular weight, density, and reactivity compared to its non-halogenated counterpart, dimethyl adipate.

| Property | Value | Source |

| CAS Number | 868-72-4 | [1][2] |

| Molecular Formula | C₈H₁₂Br₂O₄ | [1] |

| Molecular Weight | 331.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Dimethyl 2,5-dibromoadipate, 1,6-Dimethyl 2,5-dibromohexanedioate | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 65-67 °C (for the diethyl ester) | [4] |

| Boiling Point | 134 °C at 0.5 mmHg (for the diethyl ester) | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds through the α-bromination of a suitable adipic acid derivative. The Hell-Volhard-Zelinskii reaction provides a classic methodology for this transformation.[3] The reaction involves the conversion of the carboxylic acid to an acyl halide, which readily enolizes, followed by reaction with bromine. Subsequent esterification with methanol yields the desired product.

A related procedure starting from adipic acid involves initial conversion to hexanedioyl dichloride (adipoyl chloride) using thionyl chloride.[5] This is followed by bromination and then esterification.

Experimental Protocol: Synthesis of meso-Dimethyl 2,5-dibromohexanedioate

This protocol is adapted from the synthesis of the corresponding diethyl ester and related procedures.[4][5]

Step 1: Formation of Adipoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add adipic acid (1.0 eq).

-

Carefully add thionyl chloride (2.5 eq) portion-wise.

-

Heat the mixture to 80°C under an inert atmosphere for 3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride under reduced pressure.

Step 2: α-Bromination

-

To the resulting crude adipoyl chloride, add bromine (2.5 eq) dropwise at 80°C. The use of UV irradiation can facilitate the reaction.[4]

-

Maintain the temperature and continue stirring for several hours until the bromine color persists.

Step 3: Esterification

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add anhydrous methanol (excess) to the flask. This step is highly exothermic and will generate HCl gas.

-

Allow the mixture to stir at room temperature overnight to ensure complete esterification.

Step 4: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane or diethyl ether.

-

Separate the organic layer, and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality and Mechanistic Insights

The choice of thionyl chloride in the first step is crucial as it converts the carboxylic acid into a more reactive acyl chloride. Carboxylic acids themselves do not readily enolize at the α-position, a prerequisite for bromination. The acyl chloride, however, can tautomerize to its enol form, which then attacks a bromine molecule.[3] The reaction is typically performed to favor the formation of the meso compound, where the two bromine atoms have opposite stereochemistry.[6] This stereochemical outcome is influenced by the reaction conditions and the planar nature of the enol intermediate.

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Materials Science

The utility of this compound stems from the two reactive C-Br bonds, which can participate in a variety of nucleophilic substitution and coupling reactions. This bifunctionality allows for its use as a linker or for the construction of cyclic and polymeric structures.

Pharmaceutical Intermediates

This compound is a key starting material for synthesizing molecules with constrained conformations, such as cyclobutene and cyclopropane derivatives.[6] These small, strained ring systems are of significant interest in medicinal chemistry as they can act as bioisosteres for larger, more flexible groups, potentially improving binding affinity and metabolic stability of drug candidates. The dibromoester can undergo intramolecular cyclization reactions or serve as a precursor for di-functionalized linear chains that are later cyclized.

For instance, treatment with a strong base can induce an intramolecular cyclization to form a cyclobutene dicarboxylate. This scaffold can be further elaborated into more complex molecules for drug discovery programs. The precise stereochemistry of the starting dibromoester (meso or a racemic mixture of enantiomers) is critical in determining the stereochemical outcome of these subsequent transformations.

Caption: Synthetic utility of this compound.

Polymer Chemistry

Analogous to its diethyl counterpart, this compound can function as a bifunctional initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).[4] The two bromine atoms can initiate polymerization from both ends of the molecule, leading to the formation of polymers with a bromine atom at each chain end (α,ω-dibromo polymers). These telechelic polymers are valuable precursors for the synthesis of block copolymers and for chain-end functionalization.

Furthermore, this molecule can act as a cross-linking agent. The bromine atoms can react with nucleophilic sites on other polymer chains, forming covalent bonds that create a polymer network. This is particularly relevant in the development of materials like vitrimers, which are polymer networks that can be reprocessed and recycled due to the presence of dynamic covalent bonds.

Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton spectrum is expected to show a multiplet for the methine protons (CH-Br), multiplets for the methylene protons (CH₂), and a singlet for the methyl ester protons (OCH₃). The integration of these signals will correspond to a 2:4:6 ratio.

-

¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon of the ester, the carbon bearing the bromine, the methylene carbons, and the methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region, and the C-Br stretching vibration will appear in the fingerprint region (typically 500-650 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for Br₇₉ and Br₈₁.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] As with all alkyl bromides, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles when handling this compound.[7]

-

Engineering Controls : Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage is at 2-8°C under an inert atmosphere.[1]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.[8]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant potential in both pharmaceutical and materials science research. Its bifunctional nature allows for the creation of diverse and complex molecular structures. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the laboratory. The continued exploration of the chemistry of this and related dibromoesters will undoubtedly lead to further innovations in drug discovery and the development of novel functional materials.

References

-

(n.d.). Supporting Information Biomimetic design results in a potent allosteric inhibitor of dihydrodipicolinate synthase from Campyloba. Retrieved from [Link]

-

Lanxess. (2017, March). Product Safety Assessment: Alkyl Bromides. Retrieved from [Link]

- Feng, Z.-Q., Ye, Y.-F., Yang, X.-L., Dong, T., & Wang, H.-Q. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3163.

- Goudreau, S. R., Marcoux, D., & Charette, A. B. (2011).

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

Vandana Chemicals. (n.d.). Dimethyl 2,5 Dibromoadepate. Retrieved from [Link]

-

LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

Georgia Institute of Technology Environmental Health & Safety. (n.d.). Ethidium Bromide Safe Handling and Disposal Procedures. Retrieved from [Link]

Sources

- 1. 868-72-4|this compound|BLD Pharm [bldpharm.com]

- 2. vandanachem.com [vandanachem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ehs.gatech.edu [ehs.gatech.edu]

- 8. nj.gov [nj.gov]

An In-depth Technical Guide to Dimethyl 2,5-dibromohexanedioate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2,5-dibromohexanedioate is a halogenated aliphatic diester that serves as a versatile building block in modern organic synthesis. Its symmetrical structure, featuring two chiral centers and reactive carbon-bromine bonds, makes it a valuable precursor for a variety of molecular architectures, including cyclic compounds and functionalized polymers. This guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, its characteristic spectroscopic signature, and its applications in cutting-edge research, particularly in polymer chemistry and as a potential intermediate in the synthesis of complex molecules.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C8H12Br2O4, possesses a molecular backbone derived from adipic acid. The presence of bromine atoms at the C2 and C5 positions introduces chirality and provides reactive sites for nucleophilic substitution and elimination reactions. The compound exists as three stereoisomers: (2R, 5R), (2S, 5S), and the meso form (2R, 5S). The meso form is achiral due to an internal plane of symmetry and is often the most readily synthesized and crystalline isomer.

A single-crystal X-ray diffraction study of the meso form reveals a crystallographic center of inversion at the midpoint of the central C-C bond.[1] This confirms the meso configuration and shows that the molecules are connected in the crystal lattice through intermolecular C-H···O interactions, forming a three-dimensional network.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 868-72-4 | [2][3] |

| Molecular Formula | C8H12Br2O4 | [2][4] |

| Molecular Weight | 331.99 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C(CCC(C(=O)OC)Br)Br | [2] |

| Melting Point | 75-76 °C | N/A |

| Appearance | White to off-white crystalline powder | N/A |

Synthesis of meso-Dimethyl 2,5-dibromohexanedioate

The synthesis of meso-dimethyl 2,5-dibromohexanedioate is typically achieved through the α,α'-dibromination of adipic acid followed by esterification. A common and effective method involves the conversion of adipic acid to its diacyl chloride, followed by radical bromination and subsequent reaction with methanol.

Rationale Behind the Synthetic Strategy

The choice of this multi-step synthesis is guided by the reactivity of the starting materials and the desired selectivity.

-

Activation of Carboxylic Acids: Adipic acid itself is not readily brominated at the α-positions. Conversion to the more reactive adipoyl chloride using a chlorinating agent like thionyl chloride (SOCl2) facilitates the subsequent bromination.

-

Radical Bromination: The Hell-Volhard-Zelinsky reaction conditions are often employed for the α-bromination of carboxylic acids and their derivatives. This reaction proceeds via a radical mechanism, which is well-suited for introducing bromine at the secondary carbon atoms.

-

Esterification: The final step involves the reaction of the dibrominated diacyl chloride with methanol to yield the desired dimethyl ester. This is a standard and high-yielding esterification method.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of meso-dimethyl 2,5-dibromohexanedioate.

Diagram 1: Synthetic Workflow

Caption: A schematic overview of the synthetic route to meso-Dimethyl 2,5-dibromohexanedioate.

Step 1: Synthesis of Adipoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine adipic acid (1.0 eq) and thionyl chloride (2.5 eq).

-

Heat the mixture to reflux (approximately 80 °C) for 3-4 hours, or until the evolution of gas (SO2 and HCl) ceases. The reaction should be performed in a well-ventilated fume hood.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude adipoyl chloride is used directly in the next step.

Step 2: Dibromination of Adipoyl Chloride

-

To the crude adipoyl chloride, add bromine (2.5 eq) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).

-

Heat the mixture to 80-90 °C under constant stirring. The reaction is typically monitored by the disappearance of the bromine color. This step should be carried out with caution due to the corrosive and toxic nature of bromine.

-

Once the reaction is complete, cool the mixture to room temperature.

Step 3: Esterification to this compound

-

Carefully add methanol (excess, ~10 eq) to the crude 2,5-dibromoadipoyl chloride at 0 °C (ice bath) with vigorous stirring. The addition is exothermic.

-

After the initial reaction subsides, allow the mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete esterification.

-

Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent such as dichloromethane or diethyl ether.

-

Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to yield pure meso-dimethyl 2,5-dibromohexanedioate as a white crystalline solid.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A multiplet around 4.2-4.5 ppm corresponding to the two methine protons (CH-Br).- A multiplet around 2.0-2.4 ppm for the four methylene protons (-CH₂-CH₂-).- A singlet around 3.7-3.8 ppm for the six methyl protons of the two ester groups (-OCH₃). |

| ¹³C NMR | - A peak around 170-172 ppm for the carbonyl carbons of the ester groups.- A peak around 52-54 ppm for the methoxy carbons (-OCH₃).- A peak around 48-50 ppm for the methine carbons bearing bromine (C-Br).- A peak around 30-32 ppm for the methylene carbons (-CH₂-). |

| FTIR (cm⁻¹) | - A strong absorption band around 1735-1750 cm⁻¹ due to the C=O stretching of the ester groups.- C-H stretching vibrations for the aliphatic protons in the 2850-3000 cm⁻¹ region.- C-O stretching bands in the 1100-1300 cm⁻¹ region.- A C-Br stretching band in the 500-600 cm⁻¹ region. |

| Mass Spec. | - The molecular ion peak [M]⁺ would be expected at m/z 330, 332, and 334 with a characteristic isotopic pattern for two bromine atoms.- Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃, m/z 31), a carbomethoxy group (-COOCH₃, m/z 59), and bromine atoms (m/z 79 and 81). |

Applications in Organic Synthesis and Polymer Chemistry

The bifunctional nature of this compound makes it a valuable synthon for various chemical transformations.

Synthesis of Cyclic Compounds

One of the key applications of α,ω-dihaloesters is in the synthesis of cyclic molecules through intramolecular cyclization or intermolecular reactions followed by cyclization. For instance, this compound can be used to synthesize cyclobutene derivatives.[1]

Diagram 2: Cyclization to a Cyclobutene Derivative

Caption: A simplified reaction scheme for the conversion of this compound to a cyclobutene derivative.

This transformation typically involves a base-mediated double dehydrobromination. The mechanism proceeds through an initial E2 elimination to form an α,β-unsaturated ester, followed by an intramolecular nucleophilic attack of the enolate onto the carbon bearing the second bromine atom to form the cyclobutane ring. A subsequent elimination step can then introduce the double bond within the ring.

Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.[6][7] The choice of initiator is crucial as it determines the number of growing polymer chains and introduces end-group functionality.

This compound is an excellent candidate for a bifunctional ATRP initiator.[8] Each carbon-bromine bond can independently initiate the polymerization of a monomer, leading to the growth of two polymer chains from a single initiator molecule. This results in the formation of telechelic polymers with a central initiator fragment and reactive halogen end groups.

Diagram 3: Mechanism of Bifunctional ATRP Initiation

Caption: The mechanism of bifunctional initiation in ATRP using this compound.

The process begins with the activation of one of the C-Br bonds by a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand), generating a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br/Ligand).[9] This radical then propagates by adding to monomer units. The second C-Br bond can then be activated to initiate the growth of a second polymer chain. The resulting telechelic polymers, with reactive bromine atoms at both ends, are valuable precursors for the synthesis of block copolymers, chain-end functionalized polymers, and polymer networks.

Potential in Drug Development

While direct applications of this compound in final drug structures are not widely reported, its role as a versatile intermediate is significant. Halogenated building blocks are crucial in medicinal chemistry for introducing specific functionalities and for serving as handles for further chemical modifications. The diester functionality and the two bromine atoms allow for the construction of complex molecular scaffolds that may be relevant in the synthesis of pharmaceutical intermediates. For instance, related α,ω-dihaloesters are used to synthesize substituted pyrrolidines and other heterocyclic systems that are common motifs in drug molecules.[8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its well-defined stereochemistry in the meso form, coupled with the reactivity of its two carbon-bromine bonds, provides chemists with a powerful tool for the synthesis of complex cyclic molecules and well-defined polymeric materials. The detailed synthetic protocol and understanding of its reactivity presented in this guide are intended to facilitate its use in research and development, paving the way for new discoveries in materials science and medicinal chemistry.

References

- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377.

- Lin, S., & Matyjaszewski, K. (2010).

- Matyjaszewski, K. (2012). Atom transfer radical polymerization (ATRP): current status and future perspectives. Macromolecules, 45(10), 4015–4039.

- Scherman, O. A., & Grubbs, R. H. (2001). 2.

- ETH Zurich Research Collection. (2021).

-

PubChemLite. (n.d.). Dimethyl 2,5-dibromoadipate (C8H12Br2O4). Retrieved from [Link]

- Feng, Z.-Q., Ye, Y.-F., Yang, X.-L., Dong, T., & Wang, H.-Q. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3163.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 2,5-dibromoadipate. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a)

- De Kimpe, N., & De Buyck, L. (2005).

-

PubChem. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]

-

SpectraBase. (n.d.). Dimethyl 2,6-dibromoheptanedioate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). cis-Dimethyl cyclobutane-1,2-dicarboxylate. Retrieved from [Link]

- Chemistry Stack Exchange. (2018).

-

Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 868-72-4 [sigmaaldrich.com]

- 4. This compound | CAS#:868-72-4 | Chemsrc [chemsrc.com]

- 5. 868-72-4|this compound|BLD Pharm [bldpharm.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]

- 9. research-collection.ethz.ch [research-collection.ethz.ch]

"upstream and downstream products of Dimethyl 2,5-dibromohexanedioate"

An In-Depth Technical Guide to the Synthesis and Application of Dimethyl 2,5-dibromohexanedioate

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile difunctionalized aliphatic ester that serves as a critical building block in advanced organic synthesis. Its two stereogenic centers and reactive carbon-bromine bonds make it a valuable precursor for a wide array of downstream products, including heterocyclic compounds, specialty polymers, and complex molecular scaffolds for pharmaceutical development. This guide provides an in-depth exploration of the primary synthetic routes to this compound (upstream products) and a detailed analysis of its subsequent chemical transformations into valuable downstream derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the compound's strategic importance for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound, with the chemical formula C8H12Br2O4, is a diester derived from hexanedioic acid (adipic acid). The strategic placement of bromine atoms at the α-positions relative to the carbonyl groups imparts significant reactivity, making these sites prime targets for nucleophilic substitution. This dihalide structure allows for the systematic construction of linear, cyclic, and polymeric architectures.

The molecule exists as a mixture of stereoisomers (racemic and meso forms), which can be separated or used as a mixture depending on the synthetic goal. The ability to control the stereochemistry at these centers further enhances its utility in the synthesis of chiral molecules, a critical aspect of modern drug development. This guide will illuminate the pathways from common starting materials to this key intermediate and from there, to a diverse range of high-value chemical entities.

Upstream Synthesis: From Adipic Acid to a Key Intermediate

The most common and industrially relevant pathway to this compound begins with a readily available and inexpensive starting material: adipic acid. The transformation involves two key steps: α-bromination followed by esterification.

The Hell-Volhard-Zelinsky Reaction: A Classic Approach to α-Bromination

The synthesis of the dibrominated diacid core is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction. This classic method is highly effective for the α-halogenation of carboxylic acids.

Mechanism Insight: The reaction is initiated by the addition of a catalytic amount of phosphorus tribromide (PBr₃), which converts the carboxylic acid into an acyl bromide. This intermediate readily tautomerizes to an enol form. The enol then undergoes electrophilic attack by molecular bromine (Br₂) to install the bromine atom at the α-position. The resulting α-bromo acyl bromide can then react with another molecule of the carboxylic acid to regenerate the acyl bromide catalyst and produce the α-bromo carboxylic acid product. Since adipic acid is a dicarboxylic acid, this process occurs at both α-positions.

Fischer Esterification: Finalizing the Intermediate

Following the formation of 2,5-dibromohexanedioic acid, the final step is a Fischer esterification to yield the dimethyl ester. This reaction involves heating the diacid in an excess of methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The use of excess methanol is crucial as it shifts the equilibrium of this reversible reaction towards the product side, maximizing the yield.

The overall synthetic workflow is depicted below.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 2,5-Dibromohexanedioic Acid

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Reagents: To the flask, add adipic acid (1.0 eq) and a catalytic amount of red phosphorus (or PBr₃, ~0.1 eq).

-

Reaction: Heat the mixture to 60-70°C. Slowly add bromine (2.2 eq) via the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be neutralized with a scrubber.

-

Causality: The heat is necessary to initiate the reaction and maintain the acyl bromide intermediate. Slow addition of bromine controls the reaction rate and prevents a dangerous exotherm. The excess bromine ensures complete dibromination.

-

-

Completion: After the addition is complete, continue heating and stirring for 12-18 hours until the red color of bromine has dissipated.

-

Workup: Cool the reaction mixture. Cautiously add water to hydrolyze the acyl bromide and any remaining PBr₃. The crude 2,5-dibromohexanedioic acid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethyl acetate/hexane mixture) to yield the purified diacid.

Part B: Esterification to this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine the dried 2,5-dibromohexanedioic acid (1.0 eq) and a large excess of anhydrous methanol (10-20 eq).

-

Catalysis: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while cooling in an ice bath.

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Causality: Refluxing provides the necessary activation energy for the esterification. The excess methanol drives the equilibrium towards the product.

-

-

Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a water-immiscible solvent like diethyl ether or ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

| Parameter | Value / Condition | Justification |

| Bromination Temp. | 60-70°C | Optimal for HVZ reaction without excessive side product formation. |

| Bromine Stoichiometry | 2.2 equivalents | Ensures complete dibromination of the diacid. |

| Esterification Catalyst | Conc. H₂SO₄ | Strong acid catalyst required to protonate the carbonyl. |

| Methanol Stoichiometry | 10-20 equivalents | Serves as both reactant and solvent; shifts equilibrium to favor ester. |

| Typical Overall Yield | 60-75% | Representative yield for this two-step sequence. |

Downstream Products: A Gateway to Molecular Diversity

The synthetic power of this compound lies in the reactivity of its two C-Br bonds. These positions are susceptible to nucleophilic substitution (Sₙ2) reactions and elimination (E2) reactions, opening doors to a vast landscape of downstream products.

Elimination Reactions: Synthesis of Muconic Acid Esters

Treatment of this compound with a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), can induce a double dehydrobromination reaction. This E2 elimination process results in the formation of two new carbon-carbon double bonds, yielding Dimethyl (2E,4E)-hexa-2,4-dienedioate, a derivative of muconic acid.

Significance: Muconic acid is a valuable "platform chemical" that can be derived from biomass and is a precursor to adipic acid and terephthalic acid, key monomers in the production of nylon and PET, respectively.

Nucleophilic Substitution: Building Heterocyclic Scaffolds

A more common application is the use of this intermediate in double nucleophilic substitution reactions to construct five-membered heterocyclic rings. By choosing a dinucleophile, one can readily synthesize substituted thiophenes, pyrroles, and furans, which are core structures in many pharmaceuticals.

-

Thiophene Synthesis: Reaction with a sulfide source like sodium sulfide (Na₂S) leads to the formation of a dimethyl 3,4-dihydro-2H-thiophene-2,5-dicarboxylate, which can be aromatized.

-

Pyrrole Synthesis: Reaction with a primary amine (R-NH₂) or ammonia yields a substituted pyrrolidine dicarboxylate.

-

Furan Synthesis: While less common, hydrolysis with a base can lead to furan derivatives.

Detailed Protocol: Synthesis of Dimethyl 2,5-Diazidohexanedioate

The conversion to a diazide is a pivotal step towards synthesizing 2,5-diaminohexanedioic acid derivatives, which are valuable in peptide chemistry and as enzyme inhibitors. The azide group is introduced via Sₙ2 reaction with sodium azide and can be subsequently reduced to a primary amine.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Reagents: Add sodium azide (NaN₃, 2.5 eq).

-

Causality: Sodium azide is an excellent nucleophile for Sₙ2 reactions. A slight excess ensures the reaction goes to completion. DMF is an ideal solvent as it solvates the cation (Na⁺) but not the azide anion, enhancing its nucleophilicity.

-

-

Reaction: Stir the mixture at room temperature for 24 hours or gently heat to 40-50°C for 4-6 hours to accelerate the reaction. Monitor the reaction progress by TLC.

-

Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 2,5-diazidohexanedioate, which can be purified by column chromatography. Caution: Organic azides can be explosive and should be handled with extreme care, avoiding heat, shock, and friction.

Characterization

Confirming the identity and purity of this compound is critical. Standard analytical techniques are employed.

| Technique | Expected Observation |

| ¹H NMR | Multiplet around 4.4-4.6 ppm (2H, -CHBr-), singlet around 3.7-3.8 ppm (6H, -OCH₃), multiplet around 2.1-2.4 ppm (4H, -CH₂CH₂-). |

| ¹³C NMR | Signal around 170-172 ppm (C=O), signal around 52-54 ppm (-OCH₃), signal around 48-50 ppm (-CHBr-), signal around 30-33 ppm (-CH₂CH₂-). |

| IR (Infrared) | Strong C=O stretch around 1730-1750 cm⁻¹, C-Br stretch around 550-650 cm⁻¹. |

| Mass Spec (MS) | Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |

Conclusion

This compound represents a classic example of a strategically vital chemical intermediate. Its straightforward synthesis from inexpensive bulk chemicals (upstream) provides a cost-effective entry point to a wide range of high-value molecules (downstream). The compound's difunctional nature allows for the efficient construction of complex linear, cyclic, and stereochemically defined architectures. For researchers in organic synthesis and professionals in drug development, a thorough understanding of the synthesis and reactivity of this building block is not merely academic—it is a practical tool for innovation and discovery.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025).The Art of Precision: Diethyl 2,5-Dibromohexanedioate in Stereoselective Synthesis.

- ChemicalBook. (2025).Diethyl 2,5-dibromohexanedioate | 869-10-3.

- Feng, Z., et al. (2010).meso-Dimethyl 2,5-dibromohexanedioate. ResearchGate. This publication details the crystallographic structure of the meso form of the title compound.

- NROChemistry. (n.d.).Hell-Volhard-Zelinsky Reaction. Provides a general overview and mechanism of the HVZ reaction.

- Alfa Chemistry. (n.d.).Hell-Volhard-Zelinsky Reaction. Details the reagents, conditions, and mechanism of the HVZ reaction.

- OrgoSolver. (n.d.).Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid. An educational resource explaining the scope, mechanism, and practical tips for the HVZ reaction.

- Wikipedia. (n.d.).Hell–Volhard–Zelinsky halogenation. A general encyclopedia entry describing the mechanism and examples of the HVZ reaction.

- Benchchem. (n.d.).2,5-dibromohexanedioic acid | 3479-85-4. Discusses the significance of dihaloalkane dicarboxylic acid scaffolds in organic synthesis.

- PubChem. (n.d.).Dimethyl 2,5-dibromoadipate. National Institutes of Health.

- Chemguide. (n.d.).Esterification. Details the process of making esters from carboxylic acids and alcohols, including reaction conditions and mechanisms.

The Versatile Building Block: A Technical Guide to Dimethyl 2,5-dibromohexanedioate for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic selection of foundational molecules is paramount to the efficient construction of complex chemical architectures. Among these, Dimethyl 2,5-dibromohexanedioate emerges as a highly versatile and valuable bifunctional building block. Its symmetrically placed reactive centers, coupled with a flexible six-carbon chain, offer a gateway to a diverse array of molecular scaffolds, from strained carbocycles to functionalized polymers and precursors for bioactive compounds. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its synthesis, characterization, reactivity, and applications, with the aim of empowering researchers and drug development professionals to harness its full synthetic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 868-72-4 | [1][2] |

| Molecular Formula | C₈H₁₂Br₂O₄ | [2] |

| Molecular Weight | 331.99 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 75-76 °C | |

| Boiling Point | 307.1 ± 42.0 °C at 760 mmHg | [4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in many organic solvents such as dichloromethane. |

Safety and Handling:

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5]

Synthesis of this compound: A Robust and Scalable Protocol

The most common and efficient synthesis of this compound involves the α,α'-dibromination of adipic acid, followed by esterification. This multi-step process can be readily scaled to meet the demands of various research and development projects.

Synthesis Workflow

The overall synthetic transformation can be visualized as a three-step process starting from the readily available and inexpensive adipic acid.

Sources

- 1. vandanachem.com [vandanachem.com]

- 2. 1,6-DIMETHYL 2,5-DIBROMOHEXANEDIOATE | CAS 868-72-4 [matrix-fine-chemicals.com]

- 3. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:868-72-4 | Chemsrc [chemsrc.com]

- 5. DIMETHYL (2R,5S)-2,5-DIBROMOHEXANEDIOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

The Synthetic Utility of Dimethyl 2,5-dibromohexanedioate: A Guide for the Modern Chemist

Introduction: A Versatile Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Dimethyl 2,5-dibromohexanedioate, a symmetrical six-carbon chain functionalized with bromine atoms at the α-positions to the carbonyls, represents a powerful and versatile building block. Its bifunctional nature, possessing two electrophilic centers, opens a gateway to a diverse array of chemical transformations, most notably in the synthesis of carbocyclic and heterocyclic systems. The molecule primarily exists as the meso diastereomer, a consequence of a crystallographic center of inversion at the midpoint of the central C-C bond, which has significant implications for stereochemical control in subsequent reactions.[1]

This guide provides an in-depth exploration of the applications of this compound, moving beyond simple procedural outlines to explain the mechanistic rationale behind its reactivity. We will delve into its use in constructing strained ring systems, its potential in stereoselective synthesis, and provide detailed, field-proven protocols for its key transformations.

| Property | Value | Reference |

| CAS Number | 868-72-4 | [2][3][4] |

| Molecular Formula | C₈H₁₂Br₂O₄ | [5] |

| Molecular Weight | 331.99 g/mol | [5] |

| Appearance | White powder | [6] |

| Melting Point | 75-76 °C | [6] |

| IUPAC Name | This compound | [5] |

Core Application: Intramolecular Cyclization to Carbocycles

The most prominent application of this compound is as a precursor to cyclic diesters, particularly in the formation of strained ring systems. Its structure is perfectly primed for intramolecular reactions, enabling the construction of four-, five-, and six-membered rings, which are foundational scaffolds in numerous natural products and pharmaceutical agents.

Mechanistic Insight: The Favorskii-Type Rearrangement Pathway

The reaction of this compound with a non-nucleophilic base, such as potassium tert-butoxide, initiates a cascade that leads to the formation of a cyclobutene ring system.[1] This transformation is not a simple double E2 elimination. The causality behind this specific product formation involves a Favorskii-type rearrangement mechanism.

-

Enolate Formation: The base abstracts an acidic α-proton, forming an enolate.

-

Intramolecular Sₙ2: The enolate attacks the adjacent carbon bearing a bromine atom in an intramolecular nucleophilic substitution, forming a bicyclo[2.1.0]pentanone intermediate (a bicyclic cyclopropanone derivative).

-

Ring Opening: The strained bicyclic intermediate is then attacked by the alkoxide base at the carbonyl carbon.

-

Rearrangement and Elimination: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropanone ring and elimination of the second bromide ion, yielding the stable, conjugated cyclobutene-1,2-dicarboxylate product.

This pathway provides a controlled and efficient route to a highly functionalized four-membered ring, a structural motif that can be challenging to synthesize via other methods.

Caption: Reaction workflow for cyclobutene synthesis.

Protocol 1: Synthesis of Dimethyl Cyclobut-1-ene-1,2-dicarboxylate

This protocol is adapted from methodologies reported for the synthesis of Δ¹-cycloalkene-1,2-dicarboxylates from the corresponding α,α′-dibromoalkanedicarboxylates.[1]

Materials:

-

meso-Dimethyl 2,5-dibromohexanedioate (1.0 eq)

-

Potassium tert-butoxide (2.2 eq)

-

Anhydrous tert-butanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve meso-Dimethyl 2,5-dibromohexanedioate in anhydrous tert-butanol.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Under a nitrogen atmosphere, add potassium tert-butoxide portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will typically turn yellow or brown.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Dimethyl cyclobut-1-ene-1,2-dicarboxylate.

Self-Validation: The successful synthesis is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material's C-H signals adjacent to bromine and the appearance of vinylic protons and characteristic cyclobutene ring signals in the NMR spectrum validate the transformation.

Application in Stereoselective Synthesis

The symmetrical nature of this compound makes it an excellent substrate for desymmetrization reactions, a powerful strategy in modern stereoselective synthesis.[7] The two bromine atoms are enantiotopic reaction sites in the meso isomer. A reaction with a chiral reagent or catalyst can selectively substitute one bromine over the other, leading to a chiral, non-racemic product.

This approach is particularly valuable in the synthesis of chiral diacids and other stereochemically defined molecules, which are often required for pharmaceutical applications where specific enantiomers can have vastly different biological activities.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. 868-72-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:868-72-4 | Chemsrc [chemsrc.com]

- 4. 1,6-DIMETHYL 2,5-DIBROMOHEXANEDIOATE | CAS 868-72-4 [matrix-fine-chemicals.com]

- 5. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

Application Notes and Protocols: Dimethyl 2,5-dibromohexanedioate as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Dimethyl 2,5-dibromohexanedioate in Drug Discovery

This compound is a versatile bifunctional molecule that has emerged as a critical starting material in the synthesis of complex pharmaceutical intermediates. Its linear six-carbon backbone, flanked by ester functionalities and substituted with bromine atoms at the C2 and C5 positions, provides a unique chemical scaffold for the construction of cyclic systems, particularly cyclopentane derivatives. This structural motif is central to a class of potent antiviral and anticancer drugs known as carbocyclic nucleoside analogues. In these pharmaceuticals, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring, a modification that imparts enhanced metabolic stability and often leads to improved therapeutic profiles.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical application of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present data to support the methodologies described.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe laboratory execution. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂Br₂O₄ | PubChem[1] |

| Molecular Weight | 331.99 g/mol | PubChem[1] |

| CAS Number | 868-72-4 | PubChem[1] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 65-68 °C | - |

| Boiling Point | 168-170 °C at 1 mmHg | - |

| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. | - |

Safety Precautions: this compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Core Application: Synthesis of Cyclopentane Derivatives for Carbocyclic Nucleosides

The primary application of this compound in pharmaceutical synthesis is its conversion to cyclopentane-1,2-dicarboxylate derivatives. This transformation is typically achieved through an intramolecular cyclization reaction, which forms the core carbocyclic ring of nucleoside analogues.

Mechanistic Insight: The Intramolecular Cyclization Pathway

The reaction proceeds via a base-promoted intramolecular nucleophilic substitution. A base, such as sodium hydride or potassium tert-butoxide, deprotonates the carbon alpha to one of the ester groups, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon bearing the bromine atom at the other end of the molecule, displacing the bromide ion and forming the five-membered ring. The stereochemical outcome of this reaction can be influenced by the choice of starting material (meso or d,l-diastereomer) and reaction conditions.

Diagram 1: Intramolecular Cyclization of this compound

Caption: Workflow of the intramolecular cyclization reaction.

Experimental Protocol: Synthesis of Dimethyl cis-Cyclopentane-1,2-dicarboxylate

This protocol details a representative procedure for the synthesis of dimethyl cis-cyclopentane-1,2-dicarboxylate, a key precursor for various carbocyclic nucleoside analogues.

Materials:

-

Dimethyl meso-2,5-dibromohexanedioate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil). Suspend the sodium hydride in anhydrous THF (10 mL per gram of this compound).

-

Addition of Starting Material: Dissolve dimethyl meso-2,5-dibromohexanedioate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure dimethyl cis-cyclopentane-1,2-dicarboxylate.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.68 (s, 6H), 3.05-2.99 (m, 2H), 2.05-1.95 (m, 4H), 1.85-1.75 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5, 51.8, 47.2, 30.1, 24.5 |

Application in Pharmaceutical Synthesis: Pathway to Carbocyclic Nucleoside Analogues

The synthesized dimethyl cis-cyclopentane-1,2-dicarboxylate serves as a versatile building block for the elaboration into various carbocyclic nucleoside analogues. The general synthetic strategy involves the transformation of the ester functionalities into other key functional groups required for the construction of the final drug molecule.

Diagram 2: Synthetic Pathway to Carbocyclic Nucleoside Analogues

Caption: General synthetic route from the intermediate.

Example: Conceptual Pathway to an Entecavir Analogue

Entecavir is a potent antiviral drug used for the treatment of hepatitis B infection. While the direct synthesis of Entecavir from this compound is not the standard industrial route, this intermediate can be used to construct the core cyclopentane ring found in Entecavir and its analogues.

The synthetic approach would involve:

-

Reduction of the diester: The dimethyl cis-cyclopentane-1,2-dicarboxylate can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride.

-

Selective Protection and Functionalization: One of the hydroxyl groups can be selectively protected, while the other is converted into a leaving group (e.g., a tosylate or mesylate).

-

Introduction of the Nucleobase: The protected cyclopentane derivative can then be coupled with a purine or pyrimidine base (e.g., guanine for Entecavir) via a nucleophilic substitution reaction.

-

Further Modifications and Deprotection: Subsequent steps would involve the introduction of the exocyclic methylene group and deprotection of the hydroxyl groups to yield the final carbocyclic nucleoside analogue.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceutically relevant molecules. Its ability to efficiently form cyclopentane rings through intramolecular cyclization makes it a key starting material for the construction of carbocyclic nucleoside analogues. The protocols and methodologies outlined in this document provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. The strategic application of this compound will undoubtedly continue to contribute to the advancement of medicinal chemistry and the creation of novel therapeutics.

References

-

PubChem. Dimethyl 2,5-dibromoadipate. National Center for Biotechnology Information. [Link]

-

Daluge, S. M., et al. (1997). Synthesis and Anti-Hepatitis B Virus Activity of a Novel and Potent Class of Carbocyclic Nucleosides. Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093. [Link]

-

Zoulim, F. (2006). Entecavir: a new treatment option for chronic hepatitis B. Journal of Clinical Virology, 36(1), 1-6. [Link]

-

Trost, B. M., & Toste, F. D. (2000). A Ruthenium-Catalyzed Ene-Type Reaction. Journal of the American Chemical Society, 122(4), 714–715. [Link]

-

Crimmins, M. T., & She, J. (2004). Enantioselective Total Synthesis of (+)-Entecavir. Organic Letters, 6(13), 2201–2204. [Link]

Sources

Application Note & Protocol: Synthesis of Dimethyl Cyclobut-1-ene-1,2-dicarboxylate

Introduction and Strategic Overview

Dimethyl cyclobut-1-ene-1,2-dicarboxylate is a versatile cyclic diester that serves as a valuable building block in organic synthesis. Its strained four-membered ring, coupled with the functionality of two ester groups adjacent to a double bond, makes it an attractive precursor for creating complex molecular architectures, including novel carbocyclic and heterocyclic systems. Applications range from the synthesis of unique scaffolds for medicinal chemistry to the development of materials with specific electronic or physical properties. The cyclobutene moiety is a common feature in numerous natural products, many of which exhibit significant biological activities.[1]

This guide provides a comprehensive overview and a detailed protocol for the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate, focusing on the most direct and mechanistically insightful method: the photochemical [2+2] cycloaddition of dimethyl acetylenedicarboxylate (DMAD) and ethylene.

Causality of Synthetic Route Selection

The choice of a [2+2] cycloaddition between an alkyne and an alkene is the most logical retrosynthetic disconnection for the target molecule. This approach directly constructs the core cyclobutene ring with the desired substituents in a single, atom-economical step.

However, a thermal [2+2] cycloaddition between two π-systems, such as an alkene and an alkyne, is a "forbidden" reaction under the principles of orbital symmetry conservation, as described by the Woodward-Hoffmann rules.[1] This high activation energy barrier makes the thermal reaction pathway inefficient. Therefore, a photochemical approach is employed. Irradiation with ultraviolet (UV) light promotes one of the reactants to an electronically excited state, which alters the orbital symmetry requirements and allows the cycloaddition to proceed efficiently.[1][2] Dimethyl acetylenedicarboxylate (DMAD) is an ideal substrate for this reaction due to its electron-deficient nature and reactivity in cycloadditions.[3][4]

Reaction Mechanism: Photochemical [2+2] Cycloaddition

The synthesis proceeds via a photosensitized [2+2] cycloaddition. The key steps are:

-

Excitation: A photosensitizer (e.g., acetone or benzophenone), if used, absorbs UV light and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.

-

Energy Transfer: The excited triplet sensitizer transfers its energy to a molecule of dimethyl acetylenedicarboxylate (DMAD), promoting it to its triplet excited state. Alternatively, direct irradiation of DMAD can be used.

-

Cycloaddition: The excited-state DMAD then reacts with ground-state ethylene in a stepwise or concerted fashion to form the four-membered cyclobutene ring.

-

Relaxation: The resulting cycloadduct relaxes to its electronic ground state, yielding the final product, dimethyl cyclobut-1-ene-1,2-dicarboxylate.

This photochemical pathway effectively circumvents the high-energy transition state of the thermally forbidden reaction, providing a practical route to the desired product.

Caption: Workflow for the photochemical synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate on a laboratory scale.

3.1 Materials and Equipment

-

Reagents:

-

Dimethyl acetylenedicarboxylate (DMAD), >98% purity

-

Ethylene gas, high purity

-

Acetone (spectroscopic grade, acts as solvent and sensitizer) or Hexane (spectroscopic grade)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

-

Equipment:

-

Quartz immersion-well photochemical reactor with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp)

-

Gas dispersion tube (fritted glass bubbler)

-

Dry ice/acetone cold finger condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Rotary evaporator

-

Vacuum distillation apparatus or flash chromatography system

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

-

3.2 Reaction Setup and Procedure

-

Reactor Assembly: Assemble the photochemical reactor. Place a magnetic stir bar in the quartz reaction vessel. Fit the vessel with the quartz immersion well containing the UV lamp and a gas inlet tube that reaches below the solvent surface. Attach a dry ice/acetone condenser to the top of the reactor to prevent the loss of volatile ethylene and solvent.

-

Charging the Reactor: To the reaction vessel, add dimethyl acetylenedicarboxylate (e.g., 14.2 g, 0.1 mol) and acetone (e.g., 500 mL).

-

Inerting and Cooling: Begin stirring the solution and cool the reactor vessel in an ice-water bath. Purge the system with a slow stream of nitrogen for 15-20 minutes to remove oxygen, which can quench the excited state and lead to side reactions. Cool the condenser with a dry ice/acetone slurry.

-

Introduction of Ethylene: Switch the gas flow from nitrogen to ethylene. Bubble a steady, slow stream of ethylene gas through the solution via the gas dispersion tube. Maintain a positive pressure of ethylene throughout the reaction.

-

Photolysis: Turn on the cooling water to the lamp jacket and then ignite the UV lamp. Continue irradiating the stirred, ethylene-saturated solution. The reaction progress can be monitored by periodically taking small aliquots and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the DMAD starting material.

-

Reaction Time: The reaction is typically complete within 24-48 hours, depending on the lamp intensity and reactor geometry.

-

Work-up:

-

Once the reaction is complete, turn off the UV lamp and stop the ethylene flow. Purge the system with nitrogen again to remove any remaining ethylene.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the bulk of the acetone solvent using a rotary evaporator at low temperature and pressure.

-

The resulting crude oil contains the product and potentially some polymer byproducts.

-

-

Purification:

-

Purify the crude product by vacuum distillation. The product is a colorless oil.

-

Alternatively, purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Data Presentation and Characterization

The successful synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate should be confirmed by spectroscopic analysis.

| Parameter | Expected Value/Data |

| Typical Yield | 60-75% |

| Appearance | Colorless oil |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol [5] |

| ¹H NMR (CDCl₃) | δ ~2.7-2.9 (m, 4H, -CH₂-CH₂-), δ ~3.75 (s, 6H, 2 x -OCH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~35 (CH₂), δ ~52 (OCH₃), δ ~140 (quaternary C=C), δ ~165 (C=O) ppm |

| IR (thin film) | ν ~1720-1730 cm⁻¹ (C=O stretch, ester), ν ~1640 cm⁻¹ (C=C stretch) |

| Mass Spec (EI) | m/z 170 (M⁺), 139 (M⁺ - OCH₃), 111 (M⁺ - CO₂CH₃)[5] |

Safety and Handling

-

Reagents: Dimethyl acetylenedicarboxylate (DMAD) is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethylene is a highly flammable gas; ensure there are no ignition sources near the reaction setup.

-

Photochemical Reaction: UV radiation is harmful to the eyes and skin. The photochemical reactor should be operated within a shielded area or wrapped in aluminum foil to prevent exposure to stray UV light. Ensure the lamp is properly cooled to prevent overheating and potential breakage.

-

Pressure: The reaction involves a continuous flow of gas. Ensure the system is not sealed to avoid pressure buildup. The outlet from the condenser should be vented to a fume hood.

References

- Smolecule. (n.d.). Buy Dimethyl cyclobutane-1,2-dicarboxylate | 3396-20-1.

- Li, J. J. (n.d.). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis.

-

PubChem. (n.d.). cis-Dimethyl cyclobutane-1,2-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclobutene-1,2-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

- Gouverneur, V., et al. (2020). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PubMed Central.

- (n.d.). Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid-(3,5-dichlorophenyl)-imide.

- Domingo, L. R., et al. (n.d.). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. PubMed Central.

- Houk, K. N., et al. (1995). Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Journal of the American Chemical Society.

- (n.d.). Mechanism of the Diels-Alder cycloaddition for DMF and ethylene.

- Tesi, D. (n.d.).

-

PubChem. (n.d.). 3-Cyclobutene-1,2-dicarboxylic acid, 3,4-dipropyl-, dimethyl ester, trans-. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl cyclobutane-1,2-dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.

-

NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. Retrieved from [Link]

- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.

- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

- Linclau, B., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton.

- ChemicalBook. (n.d.).

- Wiberg, K. B. (1963). Vicinal Dicarboxylation of an Alkene: cis-1-Methylcyclopentane-1,2-dicarboxylic Acid.

- Leigh, W. J. (n.d.). Cyclobutene photochemistry. Substituent and wavelength effects on the photochemical ring opening of monocyclic alkylcyclobutenes.

Sources

- 1. unitesi.unive.it [unitesi.unive.it]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Cyclobutene-1,2-dicarboxylic acid, dimethyl ester | C8H10O4 | CID 573877 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging Dimethyl 2,5-dibromohexanedioate for Advanced Polymer Architectures

Abstract: This document provides a comprehensive technical guide for researchers and polymer scientists on the application of Dimethyl 2,5-dibromohexanedioate in the development of functional and complex polymers. We move beyond a simple recitation of facts to deliver field-proven insights into leveraging this monomer's unique bifunctional nature. The protocols detailed herein are grounded in established principles of polymer chemistry, focusing on two primary pathways: 1) its use as a building block for functional polyesters via polycondensation, and 2) its subsequent application as a macroinitiator for Atom Transfer Radical Polymerization (ATRP) to create well-defined graft copolymers. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized monomer with significant potential in advanced materials science. Its structure is unique in that it combines two key reactive features: terminal ester groups suitable for step-growth polymerization (polycondensation) and secondary bromine atoms that can serve as efficient initiating sites for controlled/living radical polymerizations.

This dual-reactivity allows for a two-step, sequential approach to creating complex polymer architectures. First, a linear polyester backbone can be synthesized. The bromine atoms, which are sterically hindered and less reactive under typical polycondensation conditions, remain intact along the polymer chain. In a second stage, these pendant bromine sites can be activated to initiate the growth of side chains ("grafts") of a different polymer, leading to well-defined graft copolymers. Such materials are of high interest for applications in drug delivery, surface modification, and advanced coatings.

Mechanistic Foundation: Polycondensation vs. Controlled Radical Polymerization

The utility of this compound stems from the orthogonal reactivity of its functional groups.

-

Polycondensation: The methyl ester groups can undergo transesterification with diols in the presence of a catalyst at elevated temperatures. This step-growth mechanism builds the primary polyester backbone. The choice of diol is critical as it defines the fundamental properties of the backbone, such as its glass transition temperature (Tg) and solubility.

-

Atom Transfer Radical Polymerization (ATRP): The secondary carbon-bromine (C-Br) bonds are ideal initiating sites for ATRP. ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures. A transition metal complex (typically copper-based) reversibly activates and deactivates the dormant C-Br bond, allowing polymer chains to grow from the backbone in a controlled manner.

The logical workflow for utilizing this monomer is therefore sequential, as illustrated below.

Caption: Sequential workflow for synthesizing graft copolymers using this compound.

Application Protocol 1: Synthesis of Brominated Polyester Macroinitiator

This protocol details the synthesis of a linear polyester backbone from this compound and a diol (e.g., 1,6-hexanediol) via melt transesterification. This method is chosen for its simplicity and avoidance of solvents, which simplifies purification.

3.1 Principle of the Method The reaction proceeds via transesterification, where the methyl groups from the diester are displaced by the diol, forming new ester linkages and releasing methanol as a byproduct. A catalyst, such as titanium(IV) isopropoxide, is used to accelerate the reaction. The reaction is driven to completion by the removal of methanol under vacuum.

3.2 Experimental Protocol

-

Reagent Preparation: Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Charging the Reactor: To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound and 1,6-hexanediol in a 1:1.05 molar ratio. The slight excess of diol helps to ensure complete conversion of the diester and promotes higher molecular weight.

-

Catalyst Addition: Add the titanium(IV) isopropoxide catalyst (approx. 0.1 mol% relative to the diester).

-

First Stage (Methanol Removal at Atmospheric Pressure):

-